molecular formula C8H6BrFN4O B1524892 2-azido-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1249127-92-1

2-azido-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B1524892
M. Wt: 273.06 g/mol
InChI Key: UYFNOYGEJQHFPU-UHFFFAOYSA-N
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Description

“2-azido-N-(4-bromo-2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It is related to “N-(2-Bromo-4-fluorophenyl)acetamide” and "2-(4-Bromo-2-fluorophenyl)acetamide" .


Molecular Structure Analysis

The molecular structure of “2-azido-N-(4-bromo-2-fluorophenyl)acetamide” can be analyzed based on its molecular formula, C8H7BrFNO . It contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

The average mass of “2-azido-N-(4-bromo-2-fluorophenyl)acetamide” is 232.050 Da and its monoisotopic mass is 230.969498 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

  • Copper-Catalyzed Amination : A study by Zhao et al. (2010) describes a copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using sodium azide as the amino source. This methodology could potentially be applicable to the synthesis of derivatives of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide, facilitating the development of novel pharmaceuticals or chemical probes (Zhao, Fu, & Qiao, 2010).

  • Synthesis of γ-Lactam Library : Tan et al. (2012) discussed the formal cycloaddition reactions between imines and cyclic anhydrides to synthesize diverse libraries of γ-lactams. This research indicates the utility of compounds with functional groups similar to 2-azido-N-(4-bromo-2-fluorophenyl)acetamide in generating pharmacologically relevant structures (Tan, Atherton, Smith, & Soldi, 2012).

  • Anti-HIV Activity of Substituted Dideoxyadenosines : Research by Herdewijn et al. (1987) on the synthesis and anti-HIV activity of various substituted 2',3'-dideoxyadenosines, utilizing azido groups for modification, demonstrates the importance of azide functional groups in the development of antiviral drugs. This could suggest potential applications of azido compounds like 2-azido-N-(4-bromo-2-fluorophenyl)acetamide in antiviral research (Herdewijn, Pauwels, Baba, Balzarini, & De Clercq, 1987).

properties

IUPAC Name

2-azido-N-(4-bromo-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFNOYGEJQHFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-bromo-2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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